Cas no 79898-08-1 (5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI))

5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI) structure
79898-08-1 structure
Product name:5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI)
CAS No:79898-08-1
MF:C33H41NO11.HCl
MW:664.13968
CID:580307
PubChem ID:157400

5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI) Chemical and Physical Properties

Names and Identifiers

    • 5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI)
    • 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(4-methoxypiperidin-1-yl)hexopyranoside--hydrogen chloride (1/1)
    • DTXSID601000831
    • 7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-((2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-5,12-naphthacenedione hydrochloride
    • 79898-08-1
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-((2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-, hydrochloride
    • Inchi: InChI=1S/C33H41NO11.ClH/c1-15-28(36)20(34-10-8-17(42-3)9-11-34)12-23(44-15)45-22-14-33(41,16(2)35)13-19-25(22)32(40)27-26(30(19)38)29(37)18-6-5-7-21(43-4)24(18)31(27)39;/h5-7,15-17,20,22-23,28,35-36,38,40-41H,8-14H2,1-4H3;1H/t15-,16?,20-,22?,23-,28+,33-;/m0./s1
    • InChI Key: URYQFBKZFJQZJO-GCPFDLRKSA-N
    • SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N6CCC(CC6)OC)O.Cl

Computed Properties

  • Exact Mass: 663.2446388g/mol
  • Monoisotopic Mass: 663.2446388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 6
  • Complexity: 1080
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 175Ų

5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI) Related Literature

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd